5-Amino-2-(difluoromethoxy)benzoic acid

Description

Contextual Significance of Fluorinated Benzoic Acid Derivatives in Organic Synthesis

Fluorinated benzoic acid derivatives are a class of compounds with significant practical applications, serving as precursors for agrochemical and pharmaceutical products. nih.gov The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The difluoromethoxy group (-OCHF2), in particular, is of high interest in medicinal chemistry. It is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, potentially enhancing a molecule's metabolic stability and membrane permeability.

Structural Characteristics and Chemical Group Functionality

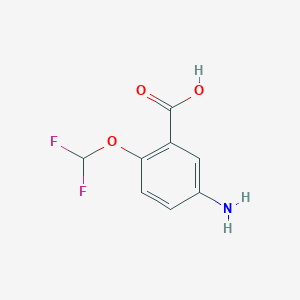

The structure of 5-amino-2-(difluoromethoxy)benzoic acid is characterized by a benzene (B151609) ring substituted with three key functional groups: an amino group (-NH2), a difluoromethoxy group (-OCHF2), and a carboxylic acid group (-COOH).

Amino Group (-NH2): This group is a primary amine and serves as a key reactive site. It can act as a nucleophile and is readily transformed into a variety of other functional groups. For instance, it can be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a range of substituents onto the aromatic ring. wikipedia.org

Difluoromethoxy Group (-OCHF2): Positioned at the second carbon of the benzene ring, this group significantly influences the electronic environment of the molecule. The strong electronegativity of the two fluorine atoms can impact the reactivity of the adjacent carboxylic acid.

Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule and is a primary site for reactions such as esterification and amidation, allowing for the connection of the benzoic acid scaffold to other molecular fragments.

The interplay of these functional groups provides a rich chemical reactivity profile, making the compound a versatile tool for synthetic chemists.

Overview of the Compound's Role as a Synthetic Intermediate

This compound primarily serves as a synthetic intermediate or building block in the creation of more complex molecules. Its utility is highlighted in its application in the development of compounds for medicinal chemistry. For example, related difluoromethoxy-substituted benzimidazole (B57391) derivatives are important intermediates in the synthesis of proton pump inhibitors. primescholars.com

The presence of multiple reactive sites allows for a stepwise and controlled modification of the molecule. The amino group can be a handle for building larger structures, while the carboxylic acid provides another point of attachment. This dual functionality is highly desirable in the construction of intricate molecular architectures required for targeted biological activity.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H7F2NO3 |

| Molecular Weight | 203.14 g/mol |

| Monoisotopic Mass | 203.0394 Da uni.lu |

| InChI | InChI=1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13/h1-3,8H,11H2,(H,12,13) uni.lu |

| InChIKey | JPBZGWQIUHEIPX-UHFFFAOYSA-N uni.lu |

| SMILES | C1=CC(=C(C=C1N)C(=O)O)OC(F)F uni.lu |

Note: Some properties are for the hydrochloride salt form of the compound.

Structure

3D Structure

Properties

Molecular Formula |

C8H7F2NO3 |

|---|---|

Molecular Weight |

203.14 g/mol |

IUPAC Name |

5-amino-2-(difluoromethoxy)benzoic acid |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13/h1-3,8H,11H2,(H,12,13) |

InChI Key |

JPBZGWQIUHEIPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)OC(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 5 Amino 2 Difluoromethoxy Benzoic Acid

Reactions Involving the Carboxyl Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations to produce a range of derivatives.

Esterification Reactions for Carboxylate Derivatives

The synthesis of esters from 5-Amino-2-(difluoromethoxy)benzoic acid can be achieved through several established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netlibretexts.org For instance, the reaction with methanol (B129727) under acidic conditions would yield methyl 5-amino-2-(difluoromethoxy)benzoate. The commercial availability of this methyl ester (CAS 632626-84-7) suggests that this is a feasible and scalable transformation. researchgate.netresearchgate.netgoogleapis.com

Alternatively, esterification can be carried out under milder conditions using coupling agents or by reacting with diazoalkanes. The use of difluoromethyl diazomethane (B1218177) has been shown to be effective for the esterification of a broad range of carboxylic acids, offering a convenient and operationally simple method that is tolerant of various functional groups. researchgate.net

Table 1: Representative Esterification Reactions

| Alcohol | Reagent/Catalyst | Product | Notes |

| Methanol | Sulfuric Acid | Methyl 5-amino-2-(difluoromethoxy)benzoate | A common and scalable method. |

| Ethanol | Sulfuric Acid | Ethyl 5-amino-2-(difluoromethoxy)benzoate | Similar to methanol esterification. |

| Isopropanol | Acid Catalyst | Isopropyl 5-amino-2-(difluoromethoxy)benzoate | Sterically bulkier alcohols may require longer reaction times or more forcing conditions. libretexts.org |

| Various | Difluoromethyl diazomethane | Corresponding difluoromethyl ester | A mild and versatile method. researchgate.net |

| Note: The specific reaction conditions and yields for this compound may vary and are based on general esterification principles. |

Amidation and Peptide Coupling Reactions

The carboxylic acid can be converted to amides through reaction with primary or secondary amines. These reactions typically require the activation of the carboxylic acid, which can be achieved by converting it to a more reactive species like an acyl chloride or by using a coupling agent. A wide array of modern coupling reagents developed for peptide synthesis are applicable here, offering high yields and minimizing side reactions. nih.gov

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. Other effective reagents include uronium/aminium salts like HATU, HBTU, and PyBOP. These reagents react with the carboxylic acid to form a highly reactive activated ester intermediate, which then readily undergoes nucleophilic attack by the amine.

Table 2: Common Coupling Reagents for Amidation

| Coupling Reagent | Additive (if any) | Key Features |

| DCC or EDC | HOBt | Widely used, cost-effective. nih.gov |

| HATU | - | Highly efficient, fast reaction times. |

| HBTU | - | Similar to HATU, very effective. |

| PyBOP | - | Useful for hindered couplings. |

| Note: The choice of coupling reagent and reaction conditions depends on the specific amine substrate and desired product. |

Reductions to Corresponding Alcohols or Aldehydes

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 5-amino-2-(difluoromethoxy)benzyl alcohol. This reaction typically proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

The selective reduction to the corresponding aldehyde, 5-amino-2-(difluoromethoxy)benzaldehyde, is more challenging as aldehydes are generally more reactive than carboxylic acids. However, this transformation can be achieved using sterically hindered and less reactive hydride reagents. One such reagent is lithium tri-tert-butoxyaluminum hydride, which is known to selectively reduce acid chlorides to aldehydes. Therefore, a two-step process involving conversion of the carboxylic acid to its acyl chloride followed by reduction is a viable pathway.

Decarboxylation Pathways

The removal of the carboxyl group from the aromatic ring, a process known as decarboxylation, is generally difficult for benzoic acids unless activated by specific functional groups. The presence of an ortho-hydroxyl group, for instance, significantly facilitates decarboxylation. nih.govCurrent time information in Winnipeg, CA.scirp.org For this compound, which lacks such an activating group, harsh conditions would likely be required for direct thermal decarboxylation. google.com

Modern methods for the decarboxylation of aromatic carboxylic acids include transition-metal-catalyzed reactions and photo-induced processes. For example, decarboxylative hydroxylation of benzoic acids has been achieved using copper catalysis under relatively mild conditions. scirp.org Tandem reduction/decarboxylation pathways using multifunctional catalysts have also been reported for substituted benzoic acids. researchgate.net

Transformations of the Amino Functional Group

The amino group on the aromatic ring is a key site for further functionalization, allowing for the introduction of a wide range of substituents through acylation and alkylation reactions.

Acylation and Alkylation Reactions

The amino group of this compound can readily undergo acylation with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-acetyl-5-amino-2-(difluoromethoxy)benzoic acid. youtube.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct. The Friedel-Crafts acylation of anilides is also a known transformation, although direct acylation of the aniline (B41778) itself can be complicated by the basicity of the amino group. researchgate.netgoogleapis.comgoogle.com

Alkylation of the amino group can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process. google.comyoutube.com Selective mono-alkylation can sometimes be achieved by careful control of reaction conditions or through indirect methods. For instance, reductive amination of a suitable carbonyl compound with the amino group is a common strategy for introducing an alkyl group. Photoinduced methods for the difluoroalkylation of anilines have also been developed. nih.gov It is important to note that Friedel-Crafts alkylation reactions with anilines can be problematic as the amino group can coordinate with the Lewis acid catalyst, deactivating it. youtube.comyoutube.comyoutube.com

Formation of Imines and Schiff Bases

The presence of a primary aromatic amino group allows this compound to readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is a fundamental transformation in organic synthesis, providing a versatile route to a wide array of derivatives with applications in various fields, including medicinal chemistry and material science. semanticscholar.orgubbcluj.ro The formation of the azomethine (–C=N–) group is typically achieved by refluxing the primary amine with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration process. ijmcmed.org

The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the stable imine product. ijmcmed.org A variety of aldehydes and ketones, both aliphatic and aromatic, can be employed in this reaction, leading to a diverse range of Schiff base derivatives. For instance, the reaction of an aminobenzoic acid with various aldehydes and ketones can be carried out in ethanol. rjptonline.org

While specific studies on the Schiff base formation of this compound are not extensively documented in publicly available literature, the reactivity of the amino group is analogous to other aminobenzoic acids and related aromatic amines. For example, a novel Schiff base, 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol, was synthesized from related precursors, highlighting the capability of the difluoromethoxy-substituted aromatic amine to form the characteristic imine linkage. semanticscholar.org

Table 1: Examples of Schiff Base Formation with Aromatic Amines

| Amine Reactant | Carbonyl Reactant | Product | Reference |

| 4-Aminobenzoic acid | Benzaldehyde | 4-((Benzylidene)amino)benzoic acid | rjptonline.org |

| 4-Aminobenzoic acid | Acetone | 4-((Propan-2-ylidene)amino)benzoic acid | rjptonline.org |

| 2-Amino-5-methylphenol | 4-(Difluoromethoxy)salicylaldehyde | 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol | semanticscholar.org |

| 3-Hydroxy-4-aminobenzoic acid | 3-Hydroxybenzaldehyde | 3-Hydroxy-4-((3-hydroxybenzylidene)amino)benzoic acid | sigmaaldrich.com |

Diazotization and Subsequent Substitution Reactions

The primary aromatic amino group of this compound is amenable to diazotization, a process that converts the amine into a highly versatile diazonium salt intermediate (Ar-N₂⁺). This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. masterorganicchemistry.com

The resulting arenediazonium salt is a valuable synthetic intermediate because the diazonio group is an excellent leaving group (as N₂ gas), which can be readily displaced by a wide variety of nucleophiles. masterorganicchemistry.com This class of reactions, particularly those mediated by copper(I) salts, is known as the Sandmeyer reaction. nih.gov The Sandmeyer reaction allows for the introduction of a range of substituents onto the aromatic ring, including halides (Cl, Br), cyanide (CN), and others. masterorganicchemistry.comnih.gov

For instance, the diazotization of aminobenzoic acids followed by treatment with copper(I) cyanide can yield cyanobenzoic acids, which can be further hydrolyzed to dicarboxylic acids. scirp.orgscirp.org Similarly, treatment with copper(I) halides affords the corresponding halobenzoic acids. nih.gov Hydroxylation to form phenolic compounds can be achieved by heating the diazonium salt in an aqueous acidic solution. masterorganicchemistry.com While direct experimental data for this compound is scarce, the reactivity is expected to be analogous to other aminobenzoic acids. scirp.orgscirp.orgresearchgate.net

Table 2: Common Sandmeyer and Related Diazonium Salt Reactions

| Reagent | Substituent Introduced | Product Type | Reference |

| CuCl / HCl | -Cl | Aryl chloride | nih.gov |

| CuBr / HBr | -Br | Aryl bromide | nih.gov |

| CuCN / KCN | -CN | Aryl nitrile | nih.gov |

| KI | -I | Aryl iodide | nih.gov |

| H₂O, heat | -OH | Phenol (B47542) | masterorganicchemistry.com |

| HBF₄, heat | -F | Aryl fluoride (B91410) (Balz-Schiemann) | masterorganicchemistry.com |

| H₃PO₂ | -H | Deamination product | masterorganicchemistry.com |

Protection and Deprotection Strategies for the Amino Group

In multistep syntheses involving this compound, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved by converting the amine into a less reactive derivative using a protecting group. The choice of protecting group is crucial and depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal. masterorganicchemistry.com

Commonly used protecting groups for amines include the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). mdpi.com

The Fmoc group, introduced using reagents like Fmoc-Cl or Fmoc-OSu, is notably stable to acidic conditions but is cleaved by mild bases, such as piperidine (B6355638). wikipedia.org This orthogonality between Boc and Fmoc protecting groups is a cornerstone of modern organic synthesis, particularly in peptide chemistry. sigmaaldrich.comchemimpex.com The selection of a suitable protecting group for this compound would depend on the specific synthetic route, allowing for the selective modification of either the carboxylic acid or the aromatic ring while the amino group is masked.

Table 3: Common Amino Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagent Example | Cleavage Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | mdpi.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., 20% piperidine in DMF) | wikipedia.org |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | masterorganicchemistry.com |

| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acid or base hydrolysis | masterorganicchemistry.com |

Chemical Stability and Reactivity of the Difluoromethoxy Moiety

The difluoromethoxy (-OCF₂H) group is a key structural feature of this compound, imparting unique electronic properties to the molecule. Its stability and reactivity are of significant interest in the context of drug design and synthesis.

Hydrolytic Stability of the Difluoromethoxy Ether Linkage

The difluoromethoxy group is generally considered to be chemically robust and stable towards hydrolysis under both acidic and basic conditions. rsc.org This stability is a significant advantage in pharmaceutical applications, as it can resist metabolic degradation. However, studies on related compounds have shown that the stability can be influenced by neighboring functional groups. For example, research on difluoromethoxy-substituted estratriene derivatives indicated that a neighboring sulfamoyloxy group could accelerate the hydrolysis of the difluoromethoxy group, although this was under specific experimental conditions over an extended period. nih.gov In general, the C-O bond in the difluoromethoxy group is significantly more stable than the corresponding bond in a simple methoxy (B1213986) ether due to the electron-withdrawing nature of the fluorine atoms.

Reactivity under Oxidative and Reductive Conditions

The difluoromethoxy group is highly stable under a wide range of oxidative and reductive conditions commonly employed in organic synthesis. The C-F bonds are exceptionally strong, and the group as a whole is resistant to cleavage by common oxidizing agents.

Conversely, the amino group on the aromatic ring can be formed by the reduction of a nitro group. The selective reduction of a nitro group to an amine in the presence of other functional groups is a critical transformation. Various methods are available for this, including catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) or the use of metals like iron, tin, or zinc in acidic media. masterorganicchemistry.comorganic-chemistry.org More modern and chemoselective methods utilize reagents like trichlorosilane (B8805176) in the presence of a base or hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, which can tolerate a wide range of other functional groups. niscpr.res.ingoogle.com These methods could be applicable to the synthesis of this compound from its corresponding nitro precursor, 5-Nitro-2-(difluoromethoxy)benzoic acid, without affecting the stable difluoromethoxy group.

Aromatic Ring Functionalization and Derivatization

The substitution pattern on the aromatic ring of this compound presents opportunities for further functionalization through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the amino group, the difluoromethoxy group, and the carboxylic acid group—will govern the position of any new incoming electrophile.

Given the presence of the strongly activating amino group, electrophilic substitution reactions such as halogenation, nitration, or sulfonation would be expected to occur at the positions ortho and para to the amino group. pitt.edu However, the steric hindrance from the adjacent difluoromethoxy group might disfavor substitution at the C6 position. Therefore, substitution would most likely occur at the C4 position. To control the high reactivity of the amino group and prevent polysubstitution, it is often protected as an amide (e.g., acetamide) before carrying out the electrophilic substitution. masterorganicchemistry.com The amide is still ortho-, para-directing but is less activating than the free amine.

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ | Strongly Activating | Ortho, Para |

| -OCF₂H | Deactivating | Ortho, Para |

| -COOH | Deactivating | Meta |

| -NHCOCH₃ (Amide) | Activating | Ortho, Para |

Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative electronic and steric effects of its three substituents: the amino (-NH₂), the difluoromethoxy (-OCHF₂), and the carboxylic acid (-COOH) groups.

Amino Group (-NH₂): Located at the C5 position, the amino group is a powerful activating group and an ortho, para-director. cognitoedu.orglibretexts.org Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system via resonance, thereby stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. libretexts.org This effect is most pronounced at the positions ortho (C4 and C6) and para (C2) to the amine.

Carboxylic Acid Group (-COOH): At C1, the carboxyl group is a deactivating group and a meta-director. cognitoedu.org It withdraws electron density from the ring through both induction and resonance, making the ring less susceptible to electrophilic attack and directing incoming electrophiles to the C3 and C5 positions relative to itself.

In a competitive scenario, the directing power of these substituents must be considered. The amino group is one of the strongest activating ortho, para-directors. libretexts.org Its influence will overwhelmingly dictate the position of substitution, overriding the effects of the other two groups. The para position (C2) is already substituted. Therefore, electrophilic attack is strongly favored at the two ortho positions: C4 and C6. Steric hindrance from the adjacent carboxylic acid and difluoromethoxy groups might slightly influence the ratio of C4 to C6 substitution, but both are electronically activated.

A common example of EAS is halogenation. The predicted outcomes for the bromination of this compound would yield a mixture of 4-bromo and 6-bromo derivatives.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

| Bromination | Br₂, FeBr₃ | 4-Bromo-5-amino-2-(difluoromethoxy)benzoic acid and 6-Bromo-5-amino-2-(difluoromethoxy)benzoic acid |

| Nitration | HNO₃, H₂SO₄ | 5-Amino-2-(difluoromethoxy)-4-nitrobenzoic acid and 5-Amino-2-(difluoromethoxy)-6-nitrobenzoic acid |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-(difluoromethoxy)-2-sulfobenzoic acid and 2-Amino-3-(difluoromethoxy)-5-sulfobenzoic acid |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions typically require an aryl halide or pseudohalide (like a triflate) as a coupling partner. wikipedia.org To utilize this compound in these reactions, it must first be functionalized, typically via electrophilic halogenation as described previously, to introduce a reactive handle (e.g., a bromine or iodine atom) at the C4 or C6 position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron compound and an aryl halide. A bromo-substituted derivative of this compound could be coupled with various aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl structures, respectively.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide Substrate (Hypothetical) | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product Type |

| 6-Bromo-5-amino-2-(difluoromethoxy)benzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Biaryl |

| 4-Bromo-5-amino-2-(difluoromethoxy)benzoic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | Biaryl |

| 6-Bromo-5-amino-2-(difluoromethoxy)benzoic acid | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | THF/Water | Styrenyl |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide to form a C(sp²)-C(sp) bond, yielding substituted alkynes. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. organic-chemistry.org Copper-free conditions have also been developed. nih.gov

Table 3: Representative Conditions for Sonogashira Coupling

| Aryl Halide Substrate (Hypothetical) | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Product Type |

| 6-Bromo-5-amino-2-(difluoromethoxy)benzoic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Arylalkyne |

| 4-Bromo-5-amino-2-(difluoromethoxy)benzoic acid | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | Arylalkyne |

| 6-Bromo-5-amino-2-(difluoromethoxy)benzoic acid | 1-Heptyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | Arylalkyne |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. libretexts.orgorganic-chemistry.org This allows for the introduction of diverse nitrogen-containing functional groups onto the aromatic core. The reaction is catalyzed by palladium complexes supported by specialized, bulky, electron-rich phosphine (B1218219) ligands. youtube.comresearchgate.net

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide Substrate (Hypothetical) | Amine | Catalyst / Ligand | Base | Solvent | Product Type |

| 6-Bromo-5-amino-2-(difluoromethoxy)benzoic acid | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | Tertiary Amine |

| 4-Bromo-5-amino-2-(difluoromethoxy)benzoic acid | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | Diaryl Amine |

| 6-Bromo-5-amino-2-(difluoromethoxy)benzoic acid | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-Amyl alcohol | Secondary Amine |

Directed Ortho-Metalation (DOM) in Further Derivatization

Directed ortho-metalation (DoM) is a potent strategy for regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. organic-chemistry.org

In this compound, there are several potential DMGs. The carboxylic acid, upon deprotonation to a carboxylate by the first equivalent of base, is a powerful DMG. organic-chemistry.orgnih.gov It directs metalation exclusively to the position ortho to itself. In this molecule, this corresponds to the C6 position. Research on 2-methoxybenzoic acid has shown that treatment with s-BuLi/TMEDA leads to exclusive deprotonation at the C6 position. organic-chemistry.orgnih.govbohrium.com

The amino group is a weaker DMG, but its N-protected forms (e.g., amide, carbamate) are very strong DMGs. organic-chemistry.org If the amine were protected, for instance as a pivaloyl amide (-NHCOtBu), it would strongly direct lithiation to its ortho positions, C4 and C6. The interplay between the carboxylate and a protected amine DMG would determine the final regioselectivity, often resulting in lithiation at the most acidic site, which is typically the position flanked by both directing groups (C6).

This methodology allows for the precise introduction of a wide array of functional groups.

Table 5: Potential Derivatization via Directed Ortho-Metalation at C6

| Directing Group(s) | Base System | Electrophile (E⁺) | Reagent for E⁺ | Resulting Product at C6 |

| -COO⁻Li⁺ | s-BuLi / TMEDA | D | D₂O | Deuterium (B1214612) |

| -COO⁻Li⁺ | s-BuLi / TMEDA | I | I₂ | Iodine |

| -COO⁻Li⁺ | s-BuLi / TMEDA | CHO | DMF | Formyl |

| -COO⁻Li⁺ | s-BuLi / TMEDA | Si(CH₃)₃ | (CH₃)₃SiCl | Trimethylsilyl |

| -COO⁻Li⁺ | s-BuLi / TMEDA | B(OH)₂ | B(OiPr)₃ then H₃O⁺ | Boronic acid |

Design, Synthesis, and Characterization of Advanced Derivatives and Analogues

Structural Diversity through Amino Group Modifications (e.g., sulfonylamides, amides)

The primary amino group (-NH2) on the aromatic ring is a key site for introducing structural diversity. Standard organic synthesis methodologies can be employed to convert this amine into a wide array of functional groups, including amides and sulfonamides.

Amide derivatives are commonly synthesized through the coupling of the amino group with a carboxylic acid, often facilitated by a coupling reagent or by first converting the carboxylic acid to a more reactive acid chloride. acs.org This approach allows for the introduction of a vast number of R-groups, depending on the carboxylic acid used. For instance, the amino group can be acylated to form complex amide structures, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). acs.org An example of a modified amino group on this specific scaffold is 5-{[(benzyloxy)carbonyl]amino}-2-(difluoromethoxy)benzoic acid, where the amine is protected with a benzyloxycarbonyl (Cbz) group. shachemlin.com

Another important modification is the formation of sulfonamides. This is typically achieved by reacting the amino group with a sulfonyl chloride (R-SO2Cl) in the presence of a base. The resulting sulfonamide derivatives can significantly alter the electronic and steric properties of the molecule. In the development of other bioactive compounds, the introduction of a sulfonamide group has been shown to impact biological activity. nih.gov

Protecting groups are also crucial in the multi-step synthesis of complex derivatives. The amino group can be reversibly protected to prevent it from reacting while other parts of the molecule are being modified. sigmaaldrich.com A variety of protecting groups, such as Dde and ivDde, are designed to be stable under certain reaction conditions but can be selectively removed when needed, for example, by using hydrazine (B178648). sigmaaldrich.com

Table 1: Examples of Amino Group Modifications This table is generated based on common synthetic transformations and examples found in related chemical literature.

| Modification Type | Reagent/Method | Resulting Functional Group |

|---|---|---|

| Amidation | Carboxylic Acid (R-COOH) + Coupling Agent | -NH-CO-R |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) + Base | -NH-SO2-R |

| Carbamate Formation | Chloroformate (e.g., Cbz-Cl) | -NH-COO-CH2Ph |

Tailoring Reactivity via Carboxyl Group Derivatization (e.g., esters, acid chlorides)

The carboxylic acid moiety (-COOH) is a versatile handle for derivatization, enabling the synthesis of esters, acid chlorides, and amides, thereby modulating the compound's reactivity and physicochemical properties. thermofisher.com

The conversion of the carboxylic acid to an acid chloride is a common initial step to increase its reactivity. preprints.org Reagents like thionyl chloride (SOCl2) or oxalyl chloride can be used for this transformation. The resulting acid chloride is a highly reactive intermediate that readily couples with nucleophiles like alcohols to form esters or with amines to form amides. acs.orgpreprints.org

Esterification can be achieved by reacting the benzoic acid with an alcohol under acidic conditions (Fischer esterification) or via the more reactive acid chloride intermediate. Esters are often used as prodrugs to enhance membrane permeability.

Amide formation at the carboxyl group can be accomplished using various coupling methods developed in peptide synthesis. thermofisher.com Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are frequently used to couple carboxylic acids with amines in aqueous solutions. thermofisher.com The efficiency of this coupling can be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com

Table 2: Common Carboxyl Group Derivatizations This table illustrates typical synthetic routes for modifying the carboxylic acid functional group.

| Derivative Type | General Method | Reagents |

|---|---|---|

| Acid Chloride | Acyl Halogenation | Thionyl chloride (SOCl₂), Oxalyl chloride |

| Ester | Fischer Esterification or Acylation | Alcohol (R-OH) + Acid catalyst or Acid Chloride + Alcohol |

| Amide | Amide Coupling | Amine (R-NH₂) + Coupling agent (e.g., EDAC) |

Modulation of Molecular Architecture via Difluoromethoxy Group Variations (e.g., trifluoromethoxy, other halogenated alkoxy groups)

The difluoromethoxy group (-OCHF₂) is a critical contributor to the molecule's electronic profile and lipophilicity. Replacing or modifying this group can have a profound impact on molecular conformation and biological interactions. The synthesis of analogues often involves exploring variations such as the trifluoromethoxy (-OCF₃) or other halogenated alkoxy groups.

The introduction of the difluoromethoxy group itself is a key synthetic step, which can be achieved by reacting a corresponding phenol (B47542) (e.g., a 5-amino-2-hydroxybenzoic acid derivative) with a difluoromethylating agent. primescholars.comsigmaaldrich.com For example, the synthesis of related compounds has utilized diethyl (bromodifluoromethyl)phosphonate or difluoromethylenechloride gas. primescholars.comnih.gov

Varying the fluorine content by switching to a trifluoromethoxy group can significantly increase the compound's metabolic stability and lipophilicity. The synthesis of trifluoromethoxy derivatives often involves different precursors and synthetic routes compared to their difluoromethoxy counterparts. The exploration of trifluoromethyl and trifluoromethoxy derivatives has been a strategy in the development of other bioactive benzoic acid derivatives. nih.gov These substitutions can influence potency and other pharmacological parameters. nih.gov

Exploration of Benzoic Acid Core Substitutions for Library Generation

Generating a library of analogues often involves introducing various substituents at the open positions of the benzoic acid ring. For 5-Amino-2-(difluoromethoxy)benzoic acid, the C3, C4, and C6 positions are potential sites for substitution.

A powerful method for introducing diversity is through palladium-catalyzed cross-coupling reactions. nih.gov This strategy often begins with a halogenated precursor, such as a bromo-substituted benzoic acid derivative. nih.gov For example, 5-Bromo-2-(difluoromethoxy)benzoic acid could serve as a versatile intermediate for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce a wide range of aryl, alkyl, or amino groups. bldpharm.com

The synthesis of specifically substituted analogues, such as 2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid, demonstrates the feasibility of incorporating small alkyl groups onto the core structure. sigmaaldrich.com The strategic placement of substituents can probe steric and electronic requirements for biological activity and optimize pharmacokinetic properties. nih.gov

Table 3: Potential Core Substitution Patterns and Precursors This table outlines examples of substituted analogues and key intermediates for generating diverse chemical libraries.

| Compound Name | CAS Number | Substitution Pattern |

|---|---|---|

| 2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid sigmaaldrich.com | 1434631-73-8 | Methyl group at C3 |

| 5-Bromo-2-(difluoromethoxy)benzoic acid bldpharm.com | 438221-79-5 | Bromo group at C5 (precursor for cross-coupling) |

Stereochemical Considerations in Derivative Synthesis

While the parent molecule, this compound, is achiral, stereochemistry becomes a critical consideration when chiral moieties are introduced during the synthesis of more complex derivatives. This is particularly relevant when coupling the benzoic acid to chiral amines or alcohols.

In the synthesis of complex bioactive molecules, different stereoisomers can exhibit vastly different pharmacological activities. For example, in the development of chromane-substituted amides, the (R)-configuration at the C4 position of the chromane (B1220400) ring was found to be preferred for activity over the (S)-configuration. acs.org

Achieving high enantioselectivity in such syntheses often requires the use of chiral catalysts or ligands. Palladium-catalyzed reactions employing chiral ligands, such as (S)-tert-butyl Py-OX, have been used to create specific stereocenters with good enantioselectivity. acs.org When designing and synthesizing advanced derivatives, controlling the stereochemistry of newly formed chiral centers is essential for producing a single, desired enantiomer and avoiding complex mixtures that can be difficult to separate and evaluate.

Spectroscopic Characterization and Structure Elucidation of 5 Amino 2 Difluoromethoxy Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy for Proton Environments

In the ¹H NMR spectrum of 5-Amino-2-(difluoromethoxy)benzoic acid, distinct signals are expected for the carboxylic acid proton, the aromatic protons, the amine protons, and the proton of the difluoromethoxy group. docbrown.info

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often in the range of 9-12 ppm. Its signal may disappear upon shaking the sample with deuterium (B1214612) oxide (D₂O) due to proton-deuterium exchange, a key diagnostic feature. jove.com

Aromatic Protons (Ar-H): The benzene (B151609) ring has three protons in different chemical environments. Their chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid and difluoromethoxy groups. mit.edu The proton at C-6 will likely be a doublet, coupled to the proton at C-4. The proton at C-4 would appear as a doublet of doublets, coupled to the protons at C-3 and C-6. The proton at C-3 would appear as a doublet, coupled to the proton at C-4.

Difluoromethoxy Proton (-OCHF₂): The single proton on the difluoromethoxy group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (n+1 rule, where n=2). This signal would likely be found in the range of 6.5-7.5 ppm.

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. Their chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | 9.0 - 12.0 | broad singlet |

| Ar-H (C-3, C-4, C-6) | 6.5 - 8.0 | multiplet (doublets, doublet of doublets) |

| -OCHF₂ | 6.5 - 7.5 | triplet |

| -NH₂ | 3.5 - 5.0 | broad singlet |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated.

Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing around 165-175 ppm. jove.com

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to substituents (C-1, C-2, C-5) will have their shifts significantly influenced. C-2, bonded to the electronegative difluoromethoxy group, will be deshielded. C-5, bonded to the amino group, will be shielded. The remaining aromatic carbons (C-3, C-4, C-6) will appear in the typical aromatic region of 110-140 ppm. oregonstate.edu

Difluoromethoxy Carbon (-OCHF₂): This carbon will be significantly affected by the attached fluorine atoms. It is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF) and will be shifted downfield compared to a standard methoxy (B1213986) carbon. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| Ar-C (C-2, attached to -OCHF₂) | 145 - 155 |

| Ar-C (C-5, attached to -NH₂) | 140 - 150 |

| Ar-C (C-1, attached to -COOH) | 125 - 135 |

| Ar-C (C-3, C-4, C-6) | 110 - 130 |

| -OCHF₂ | 110 - 120 (triplet) |

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope. wikipedia.org In this compound, the two fluorine atoms of the -OCHF₂ group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. This signal will be split into a doublet due to coupling with the single adjacent proton (²JHF). The chemical shifts for organofluorine compounds have a wide range, but for difluoromethoxy groups, they typically appear in a specific region of the spectrum. wikipedia.orgslideshare.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, COSY would show correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of H-3, H-4, and H-6 to their corresponding carbon signals (C-3, C-4, and C-6) and, crucially, the -OCHF₂ proton to the -OCHF₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the proton of the -OCHF₂ group would show a correlation to the C-2 carbon, and the aromatic protons would show correlations to the substituted carbons (C-1, C-2, C-5), allowing for their unequivocal assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help confirm the substitution pattern. For example, a NOESY experiment could show a spatial correlation between the -OCHF₂ proton and the aromatic proton at the C-3 position, confirming their proximity on the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). maricopa.edu The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. researchgate.net

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.

N-H Stretch: Two sharp to medium peaks are anticipated around 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the carbonyl (C=O) group in an aromatic carboxylic acid. maricopa.edu

C=C Stretch: Aromatic ring C=C stretching vibrations will produce several medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the carboxylic acid and the ether linkage will appear in the fingerprint region, typically between 1200-1320 cm⁻¹.

C-F Stretch: Strong absorption bands due to the C-F stretching of the difluoromethoxy group are expected in the 1000-1100 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Carbonyl | C=O Stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ether / Acid | C-O Stretch | 1200 - 1320 | Strong |

| Difluoromethyl | C-F Stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the structural components of a molecule through its fragmentation pattern. For this compound (C₈H₇F₂NO₃), the molecular ion peak (M⁺) would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The molecular ion peak for an aromatic carboxylic acid is typically prominent. whitman.edu The fragmentation of this molecule under electron ionization (EI) would likely proceed through several characteristic pathways. youtube.commiamioh.edu

Loss of a Hydroxyl Radical (-OH): A common fragmentation for carboxylic acids is the loss of the -OH group, leading to a significant [M-17]⁺ peak. whitman.edu

Loss of a Carboxyl Group (-COOH): The loss of the entire carboxylic acid group as a radical can result in an [M-45]⁺ peak. whitman.edu

Decarboxylation (-CO₂): Loss of carbon dioxide can lead to an [M-44]⁺ peak.

Cleavage of the Difluoromethoxy Group: Fragmentation can occur at the ether linkage, potentially leading to the loss of the -OCHF₂ group or fragments thereof.

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (for ¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O) | Description |

| [M]⁺ | 203.04 | Molecular Ion |

| [M+H]⁺ | 204.05 | Protonated Molecular Ion (in ESI/CI) |

| [M-OH]⁺ | 186.03 | Loss of hydroxyl radical |

| [M-CO₂H]⁺ | 158.05 | Loss of carboxyl radical |

| [M-CO₂]⁺• | 159.05 | Loss of carbon dioxide |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₈H₇F₂NO₃, the monoisotopic mass is calculated to be 203.0394 Da.

In practice, HRMS analysis often involves the formation of adducts. Predicted collision cross-section (CCS) values, which provide information about the ion's shape, can be calculated for various adducts. For the hydrochloride salt of this compound, the predicted m/z values for common adducts are presented in the table below. iucr.org These theoretical values are critical for identifying the correct molecular ion peak in an experimental HRMS spectrum.

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.04668 |

| [M+Na]⁺ | 226.02862 |

| [M-H]⁻ | 202.03212 |

| [M+NH₄]⁺ | 221.07322 |

| [M+K]⁺ | 242.00256 |

| [M+H-H₂O]⁺ | 186.03666 |

| [M+HCOO]⁻ | 248.03760 |

| [M+CH₃COO]⁻ | 262.05325 |

This interactive table provides predicted m/z values for various adducts of this compound, aiding in its identification via HRMS.

Fragmentation Pattern Analysis

For benzoic acid itself, characteristic fragmentation includes the loss of a hydroxyl radical (•OH) to form the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak. docbrown.info Subsequent loss of carbon monoxide (CO) from this ion can produce the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info Another fragmentation pathway involves the loss of the entire carboxyl group, leading to a peak at m/z 45 ([COOH]⁺). docbrown.info

In ortho-substituted benzoic acids, a "neighboring group participation" effect can lead to significant water loss. nih.gov For this compound, the ortho-difluoromethoxy group could potentially influence fragmentation pathways. The loss of carbon dioxide (CO₂) from deprotonated benzoic acid derivatives is also a common fragmentation reaction. sci-hub.se It is plausible that this compound would exhibit a loss of CO₂ from its deprotonated molecular ion. The presence of the amino group could also lead to characteristic fragmentation patterns, though these would be influenced by the other substituents on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is influenced by the nature and substitution pattern of chromophores. For aminobenzoic acids, the position of the amino and carboxyl groups on the benzene ring significantly affects the absorption maxima.

For instance, 3-aminobenzoic acid exhibits absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com In contrast, a study on para-aminobenzoic acid (PABA) in water reported an absorption maximum at 260 nm, with another band below 240 nm. mdpi.com The electronic spectra of such compounds are also sensitive to the protonation state of the amino and carboxyl groups, which can be influenced by the pH of the solution. researchgate.net

For this compound, one would expect electronic transitions characteristic of a substituted aminobenzoic acid. The presence of the difluoromethoxy group, an auxochrome, would likely cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to simpler aminobenzoic acids. The exact absorption maxima would need to be determined experimentally, but the data from related compounds suggest that significant absorption would occur in the UV region, likely between 200 and 300 nm.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction on single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, the structures of related aminobenzoic acids offer valuable comparative insights.

For example, p-aminobenzoic acid crystallizes in the monoclinic space group P2₁/n, with two molecules in the asymmetric unit. iucr.org A key feature of its crystal structure is the formation of dimers through hydrogen bonds between the carboxyl groups of two molecules. iucr.org In the crystal structure of p-aminobenzoic acid hydrochloride, however, this carboxylic acid dimer is absent. Instead, the cations are linked in chains through O-H···N and O-H···Cl⁻ hydrogen bonds. iucr.org

Given the presence of both an amino and a carboxyl group, it is highly probable that the crystal structure of this compound would be heavily influenced by hydrogen bonding. The formation of either carboxylic acid dimers or more complex hydrogen-bonding networks involving the amino group and the difluoromethoxy group is conceivable. The precise packing and molecular conformation would be dependent on the interplay of these intermolecular forces.

Advanced Characterization Methodologies (e.g., Electronic Circular Dichroism)

Beyond the standard spectroscopic techniques, advanced methodologies can provide deeper insights into the properties of chiral molecules or differentiate between isomers. While this compound itself is not chiral, derivatives of this compound could be. In such cases, Electronic Circular Dichroism (ECD) would be a powerful tool for determining the absolute configuration of stereocenters.

Another advanced technique is UV photodissociation (UVPD) action spectroscopy, which has been used to distinguish between protomers of para-aminobenzoic acid (PABA). researchgate.net This method involves irradiating ions in a mass spectrometer with a tunable UV laser and monitoring the resulting fragmentation. The resulting action spectrum provides information about the electronic structure of the different ionic forms of the molecule. researchgate.net Such a technique could potentially be applied to this compound to study its gas-phase ion chemistry in detail.

Computational Chemistry and Theoretical Investigations of 5 Amino 2 Difluoromethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties by solving the Schrödinger equation. For a molecule such as 5-Amino-2-(difluoromethoxy)benzoic acid, these methods can reveal details about its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. youtube.commdpi.com This approach is favored for its balance of accuracy and computational efficiency, making it suitable for studying relatively complex molecules.

For this compound, DFT calculations, often employing functionals like B3LYP, would be used to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. youtube.com These calculations would yield precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure and assign spectral bands to specific vibrational modes.

Table 1: Illustrative Data from DFT Calculations on a Benzoic Acid Derivative

| Parameter | Calculated Value |

| C-C bond length (aromatic) | ~1.39 Å |

| C=O bond length | ~1.21 Å |

| O-H bond length | ~0.97 Å |

| C-N bond length | ~1.38 Å |

| C-O-C bond angle | ~118° |

| N-H stretching frequency | ~3400-3500 cm⁻¹ |

| C=O stretching frequency | ~1700-1750 cm⁻¹ |

Note: This table provides typical values for a benzoic acid derivative and is for illustrative purposes only. Specific data for this compound is not available in the public domain.

Hartree-Fock (HF) Methods for Electronic Structure

The Hartree-Fock (HF) method is another foundational quantum chemical approach for approximating the electronic structure of a molecule. It treats each electron as moving in the average field of all other electrons, without considering the instantaneous electron-electron correlation. While generally less accurate than DFT for many applications, HF is a valuable tool, particularly as a starting point for more advanced calculations.

An HF calculation for this compound would provide insights into its molecular orbitals and their energies. This information is crucial for understanding the molecule's electronic transitions and reactivity.

Molecular Geometry Optimization and Conformational Analysis

The biological and chemical activity of a molecule is intimately linked to its three-dimensional shape. Molecular geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation. mdpi.com

For this compound, this process would involve systematically exploring different spatial arrangements of the amino, carboxylic acid, and difluoromethoxy groups. The presence of the flexible difluoromethoxy group and the potential for intramolecular hydrogen bonding between the amino and carboxylic acid groups make conformational analysis particularly important. Computational methods can identify the global minimum energy conformation as well as other low-energy conformers that might be present under different conditions.

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its chemical behavior. Computational analysis of the electronic structure provides a detailed picture of how and where chemical reactions are likely to occur.

Electrostatic Potential Surfaces

The electrostatic potential (ESP) surface is a visual representation of the charge distribution in a molecule. researchgate.net It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

For this compound, an ESP map would likely show a negative potential around the oxygen atoms of the carboxylic acid and the fluorine atoms of the difluoromethoxy group, as well as the nitrogen of the amino group due to lone pairs of electrons. Conversely, a positive potential would be expected around the hydrogen atoms of the amino and carboxylic acid groups. This visualization is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other molecules and biological targets. researchgate.net

Spectroscopic Property Prediction and Validation against Experimental Data

The accurate prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, offering profound insights into molecular structure and bonding. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for interpreting experimental spectra and assigning vibrational modes and nuclear magnetic resonance (NMR) chemical shifts.

Computational studies on analogous aminobenzoic acids have demonstrated the efficacy of the B3LYP functional combined with a 6-311G+(2d,p) basis set for yielding theoretical vibrational frequencies and NMR chemical shifts that are in good agreement with experimental findings. dergipark.org.tr A similar approach can be applied to this compound. The theoretical infrared (IR) spectrum can be calculated to identify characteristic vibrational modes. For instance, the stretching vibrations of the amine (N-H), carboxylic acid (O-H and C=O), and difluoromethoxy (C-F) groups would be of particular interest. By comparing the computed frequencies with those obtained from experimental Fourier-transform infrared (FTIR) spectroscopy, a detailed assignment of the spectral bands can be achieved. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, thereby improving the correlation with experimental data.

Similarly, 1H and 13C NMR chemical shifts can be predicted using the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr These calculations are typically performed for the optimized molecular geometry. The predicted chemical shifts for the aromatic protons, the amine protons, and the carbon atoms in the benzene (B151609) ring and the carboxylic acid and difluoromethoxy groups can be compared with experimental data from NMR spectroscopy. The correlation between the theoretical and experimental chemical shifts serves as a rigorous validation of the computed molecular structure and electronic environment. Discrepancies between the predicted and experimental values can often be rationalized by considering solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

A hypothetical comparison between predicted and experimental spectroscopic data for this compound is presented in the table below.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| IR: ν(N-H) str | 3450, 3350 cm⁻¹ | 3430, 3335 cm⁻¹ |

| IR: ν(C=O) str | 1720 cm⁻¹ | 1695 cm⁻¹ |

| IR: ν(C-F) str | 1100, 1050 cm⁻¹ | 1080, 1035 cm⁻¹ |

| ¹H NMR: δ(Ar-H) | 6.8-7.5 ppm | 6.9-7.6 ppm |

| ¹³C NMR: δ(C=O) | 168 ppm | 170 ppm |

| ¹³C NMR: δ(Ar-C-N) | 145 ppm | 147 ppm |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational flexibility and intermolecular interactions of this compound in various environments. ucl.ac.uk By solving Newton's equations of motion for the atoms in the molecule and its surroundings, MD simulations can map out the potential energy surface and identify low-energy conformations and the barriers between them.

For this compound, key conformational degrees of freedom include the orientation of the carboxylic acid and difluoromethoxy groups relative to the benzene ring. MD simulations, often employing force fields such as the General Amber Force Field (GAFF) or CHARMM, can reveal the preferred dihedral angles and the extent of rotational freedom for these substituents. ucl.ac.uk The simulations can be performed in the gas phase to probe the intrinsic conformational preferences of the molecule, or in explicit solvent to understand how interactions with solvent molecules influence its structure and dynamics.

Furthermore, MD simulations are instrumental in studying the intermolecular interactions that govern the self-assembly and bulk properties of this compound. In solution, these simulations can predict the formation of hydrogen-bonded dimers, a common feature of carboxylic acids. acs.org The simulations can quantify the stability of these dimers and characterize the geometry of the hydrogen bonds. In addition to hydrogen bonding, other non-covalent interactions, such as π-π stacking between the aromatic rings, can also be investigated. By analyzing the radial distribution functions and the interaction energies between molecules, a detailed picture of the intermolecular forces at play can be obtained. This information is crucial for understanding crystallization processes and the structure of the resulting solid state. nih.gov

The following table summarizes the types of intermolecular interactions that could be investigated for this compound using MD simulations.

| Interaction Type | Description | Potential Significance |

|---|---|---|

| Hydrogen Bonding (Carboxylic Acid Dimer) | Interaction between the carboxylic acid groups of two molecules. | Influences solubility and crystal packing. |

| Hydrogen Bonding (Amine-Carboxylic Acid) | Interaction between the amino group of one molecule and the carboxylic acid group of another. | Contributes to the formation of molecular aggregates. |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. | Stabilizes crystal structures and influences electronic properties. |

| Dipole-Dipole Interactions | Interactions arising from the permanent dipoles of the difluoromethoxy and amino groups. | Affects molecular orientation and bulk properties. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling Focused on Structural Features and Reactivity

A QSAR study on this compound would involve calculating a set of molecular descriptors that quantify its structural, electronic, and physicochemical properties. nih.gov These descriptors could include parameters such as molecular weight, logP (a measure of hydrophobicity), molar refractivity, dipole moment, and quantum chemical descriptors like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). By establishing a mathematical relationship between these descriptors and an observed activity (e.g., inhibitory concentration against a biological target), a predictive QSAR model can be developed. Such a model could then be used to design new derivatives with potentially enhanced activity.

SAR analysis, on the other hand, focuses on a more qualitative understanding of how specific structural modifications affect activity. For this compound, an SAR study would systematically explore the importance of the amino group, the difluoromethoxy group, and the carboxylic acid group, as well as their relative positions on the benzene ring. For instance, the amino group at the 5-position can act as a hydrogen bond donor and influence the molecule's interaction with biological receptors. The difluoromethoxy group at the 2-position is a lipophilic and electron-withdrawing substituent that can impact the molecule's pharmacokinetic profile and its electronic properties. The carboxylic acid group is a key functional group for forming salt bridges and hydrogen bonds. By comparing the activity of this compound with that of its analogs where these groups are altered or repositioned, a set of SAR rules can be derived to guide further drug design efforts. nih.gov

The table below outlines key structural features of this compound and their potential influence on its activity, which would be central to a QSAR/SAR study.

| Structural Feature | Potential Role in Activity/Reactivity | Relevant QSAR Descriptors |

|---|---|---|

| 5-Amino Group | Hydrogen bond donor, influences basicity. | Partial charge on nitrogen, pKa. |

| 2-Difluoromethoxy Group | Modulates lipophilicity and electronic properties. | LogP, Hammett constant (σ). |

| Carboxylic Acid Group | Hydrogen bond donor/acceptor, forms salt bridges. | pKa, partial charge on oxygen atoms. |

| Aromatic Ring | Provides a scaffold for substituent attachment, potential for π-π interactions. | Aromaticity index, molecular surface area. |

Role As a Versatile Synthetic Intermediate and Building Block in Advanced Chemical Syntheses

Precursor in Complex Organic Molecule Synthesis

5-Amino-2-(difluoromethoxy)benzoic acid serves as a crucial starting material in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical industry. The amino and carboxylic acid groups provide convenient handles for various coupling reactions, such as amide bond formation, which is a cornerstone of medicinal chemistry. For instance, related amino-benzoic acid derivatives are utilized in the synthesis of potent enzyme inhibitors. While direct examples for this specific molecule are not extensively documented in publicly available literature, the general reactivity pattern of aminobenzoic acids suggests its utility in constructing larger, biologically active compounds.

The presence of the difluoromethoxy group is of particular significance. This group is known to enhance the metabolic stability and lipophilicity of a molecule, which can improve its pharmacokinetic profile. Therefore, incorporating this moiety early in a synthetic route by using this compound as a precursor is a strategic approach in drug discovery. A notable example, although involving a structurally similar compound, is the use of 5-fluoro-2-methoxy-benzoic acid in the synthesis of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide, a Bruton's Tyrosine Kinase (BTK) inhibitor. google.com This highlights the potential of fluorinated aminobenzoic acids as key intermediates in the development of targeted therapies.

Building Block for Advanced Materials with Tailored Properties

The unique electronic and structural features of this compound make it an attractive building block for the design and synthesis of advanced materials. The aromatic core, coupled with the electron-withdrawing difluoromethoxy group and the reactive amino and carboxylic acid functionalities, can be exploited to create polymers and metal-organic frameworks (MOFs) with specific properties.

For example, amino-functionalized benzoic acids are known to serve as ligands in the formation of luminescent MOFs. These materials have potential applications in sensing, catalysis, and optoelectronics. The amino group can be further modified post-synthesis to tune the material's properties. While specific research on MOFs derived from this compound is not widely reported, the principles of MOF chemistry suggest its suitability for creating novel frameworks with enhanced thermal and chemical stability due to the fluorinated group.

Furthermore, the bifunctional nature of this compound allows it to be used as a monomer in the synthesis of specialty polymers. Polyamides and polyimides derived from such monomers could exhibit improved thermal resistance, dielectric properties, and processability, making them suitable for applications in electronics and aerospace industries. The development of functional amino acid-based star polymers demonstrates the utility of amino acid derivatives in creating complex polymeric architectures. researchgate.net

Application in Agrochemical Intermediate Development

In the field of agrochemicals, the development of new active ingredients with improved efficacy and safety profiles is a continuous effort. Fluorinated compounds are of particular interest due to their enhanced biological activity. This compound represents a valuable intermediate for the synthesis of novel herbicides, fungicides, and insecticides.

Utility in Fragment-Based Chemical Discovery (e.g., for novel scaffolds)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach relies on screening small, low-complexity molecules (fragments) that bind to a biological target. This compound, with its distinct combination of functional groups and a relatively small size, is an excellent candidate for inclusion in fragment libraries.

The benzoic acid scaffold itself is a common feature in many biologically active molecules. The addition of the amino and difluoromethoxy groups provides specific interaction points (hydrogen bond donors/acceptors and a lipophilic, metabolically stable group) that can be explored for binding to target proteins. The identification of a hit fragment derived from or similar to this compound can provide a starting point for the rational design of more potent and selective drug candidates through techniques like fragment growing, linking, or merging. The design of novel molecular scaffolds is a key aspect of this process, aiming to create unique chemical entities with desired biological activities. mdpi.com

Contribution to Compound Library Synthesis for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds against a biological target. nih.gov The synthesis of diverse and well-characterized compound libraries is essential for the success of HTS campaigns. This compound is a valuable building block for the combinatorial synthesis of such libraries.

The presence of two distinct reactive sites, the amino group and the carboxylic acid, allows for the parallel synthesis of a large number of derivatives. For example, the carboxylic acid can be reacted with a diverse set of amines to generate a library of amides, while the amino group can be acylated, alkylated, or used in other reactions to introduce further diversity. This approach allows for the systematic exploration of the chemical space around the this compound scaffold, increasing the probability of identifying hit compounds with desired biological activities. The use of such focused libraries can significantly enhance the efficiency of the drug discovery process.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1096835-84-5 | C₈H₇F₂NO₃ | 203.14 |

| This compound hydrochloride | 1269152-29-5 | C₈H₈ClF₂NO₃ | 239.60 |

| 5-fluoro-2-methoxy-benzoic acid | Not explicitly found | C₈H₇FO₃ | 170.14 |

| (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide | Not explicitly found | C₂₃H₂₂F₄N₅O₃ | 508.45 |

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for the Compound

The future synthesis of 5-Amino-2-(difluoromethoxy)benzoic acid will likely focus on improving efficiency, safety, and sustainability. Current multistep syntheses can be resource-intensive. Future research could explore innovative approaches such as:

Biocatalytic and Fermentative Processes: Inspired by the industrial production of other aromatic compounds, green chemistry approaches could be developed. The use of engineered microorganisms for the fermentative production of aminobenzoic acid precursors is a known strategy that could be adapted. google.com Future work might involve designing enzymatic cascades that can introduce the amino or carboxyl groups onto a difluoromethoxylated benzene (B151609) ring, significantly reducing the reliance on harsh reagents and traditional organic solvents.

Flow Chemistry for Difluoromethylation: The introduction of the difluoromethoxy group is a key synthetic step. Using continuous flow reactors for the reaction of a phenol (B47542) precursor with a difluoromethylating agent, such as chlorodifluoromethane, can offer superior control over reaction parameters, improve safety by minimizing the accumulation of hazardous intermediates, and allow for easier scalability.

C-H Functionalization: A more atom-economical approach would be the direct, late-stage functionalization of a simpler precursor. For instance, developing catalytic systems that can selectively carboxylate a C-H bond on a difluoromethoxyaniline precursor would represent a significant advancement over classical methods like Grignard reactions. youtube.com

These advanced synthetic methods promise to make this compound more accessible and environmentally friendly to produce.

Expansion of Derivatization and Functionalization Strategies

The dual functionality of the amino and carboxylic acid groups provides rich opportunities for creating diverse molecular libraries. Future research will undoubtedly expand on known derivatization techniques to synthesize novel compounds with tailored properties.

Amide and Ester Libraries: The carboxylic acid can be readily converted into an activated form, such as an acid chloride or an active ester, allowing for coupling with a vast array of amines and alcohols to generate extensive amide and ester libraries. google.comacs.org These derivatives could be explored for a wide range of applications, including as potential therapeutic agents or functional materials.

N-Functionalization: The amino group is a key handle for modification. It can be acylated, alkylated, or used to form Schiff bases with various aldehydes, leading to compounds with different electronic and steric properties. mdpi.comnih.gov Furthermore, diazotization of the amino group followed by coupling reactions (e.g., Sandmeyer reaction) could introduce a wide variety of other functional groups at the 5-position, dramatically increasing the structural diversity achievable from this single precursor. benthamdirect.com

The table below outlines potential derivatization reactions for this compound.

| Functional Group | Reaction Type | Reagent Class | Resulting Functional Group |

| Carboxylic Acid | Amide Coupling | Amines/Coupling Agents | Amide |

| Carboxylic Acid | Esterification | Alcohols/Acid Catalyst | Ester |

| Amino Group | N-Acylation | Acid Chlorides/Anhydrides | Amide |

| Amino Group | Schiff Base Formation | Aldehydes/Ketones | Imine |

| Amino Group | Reductive Amination | Aldehydes/Reducing Agent | Secondary/Tertiary Amine |

| Amino Group | Diazotization/Coupling | NaNO₂/HX, then CuX | Halogen, Cyano, etc. |

Application in Advanced Catalytic Processes and Ligand Design

The unique electronic properties conferred by the difluoromethoxy group, combined with the coordinating amino and carboxylate functions, position this molecule as a candidate for roles in catalysis and ligand design.

Directing Group in C-H Activation: The alkoxy-type difluoromethoxy group could serve as a directing group in transition metal-catalyzed C-H activation reactions. Research on other alkoxy-substituted benzoic acids has shown that such groups can influence the regioselectivity of catalytic annulation, guiding functionalization to specific positions on the aromatic ring. mdpi.com This could enable the synthesis of complex, poly-substituted aromatic structures that are otherwise difficult to access.